

reactivity of the bromine atom in 2-Bromothiazolo[5,4-B]pyridine

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Compound of Interest

Compound Name: 2-Bromothiazolo[5,4-B]pyridine

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An In-depth Technical Guide to the Reactivity of the Bromine Atom in **2-Bromothiazolo[5,4-b]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

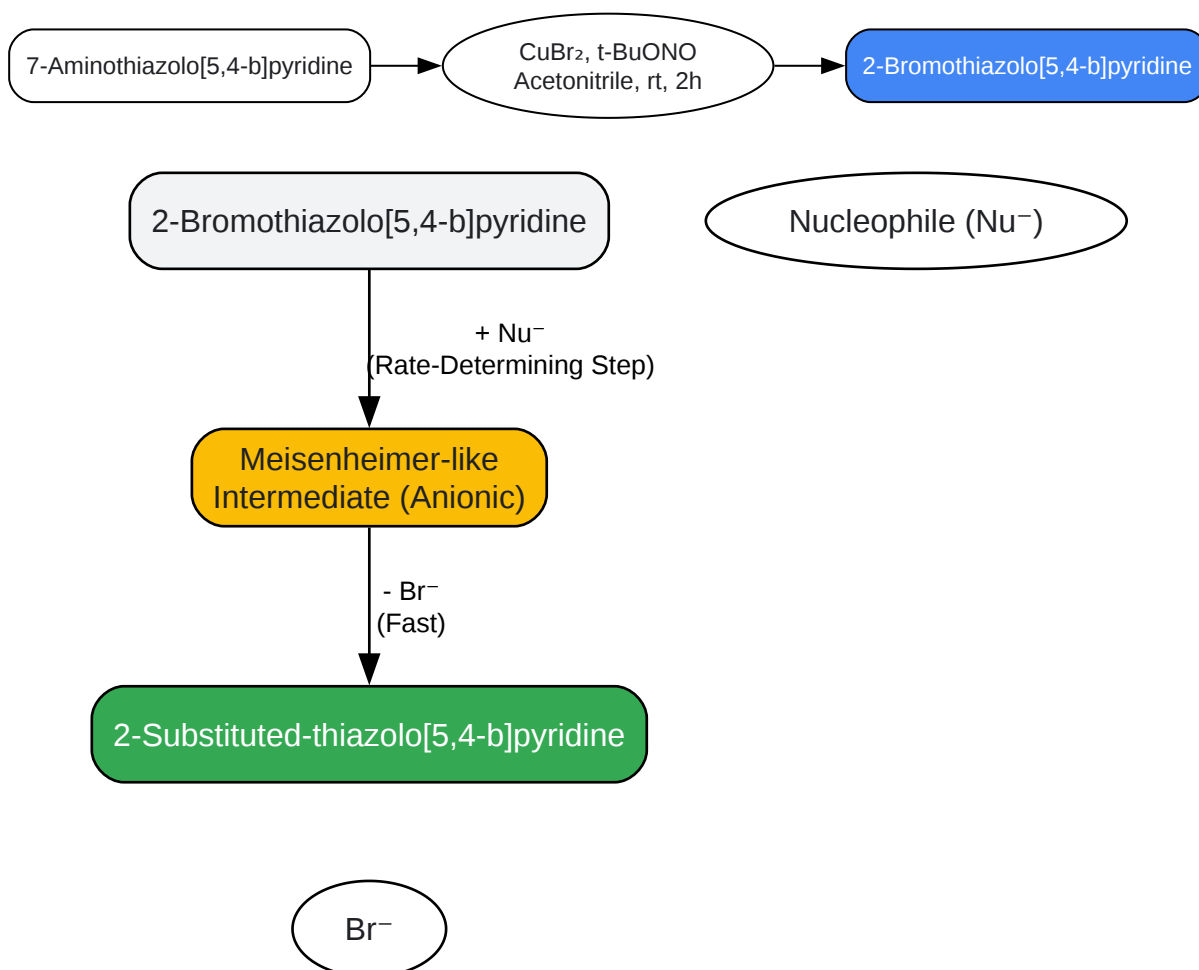
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous clinically relevant molecules, particularly in the domain of kinase inhibition.^{[1][2]} The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. **2-Bromothiazolo[5,4-b]pyridine** serves as a highly versatile and pivotal building block, with the bromine atom at the 2-position acting as a linchpin for a wide array of synthetic transformations. This guide provides a comprehensive technical overview of the reactivity of this C2-bromine, detailing its participation in nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the causal factors behind methodological choices, thereby offering a practical framework for researchers in medicinal chemistry and materials science.

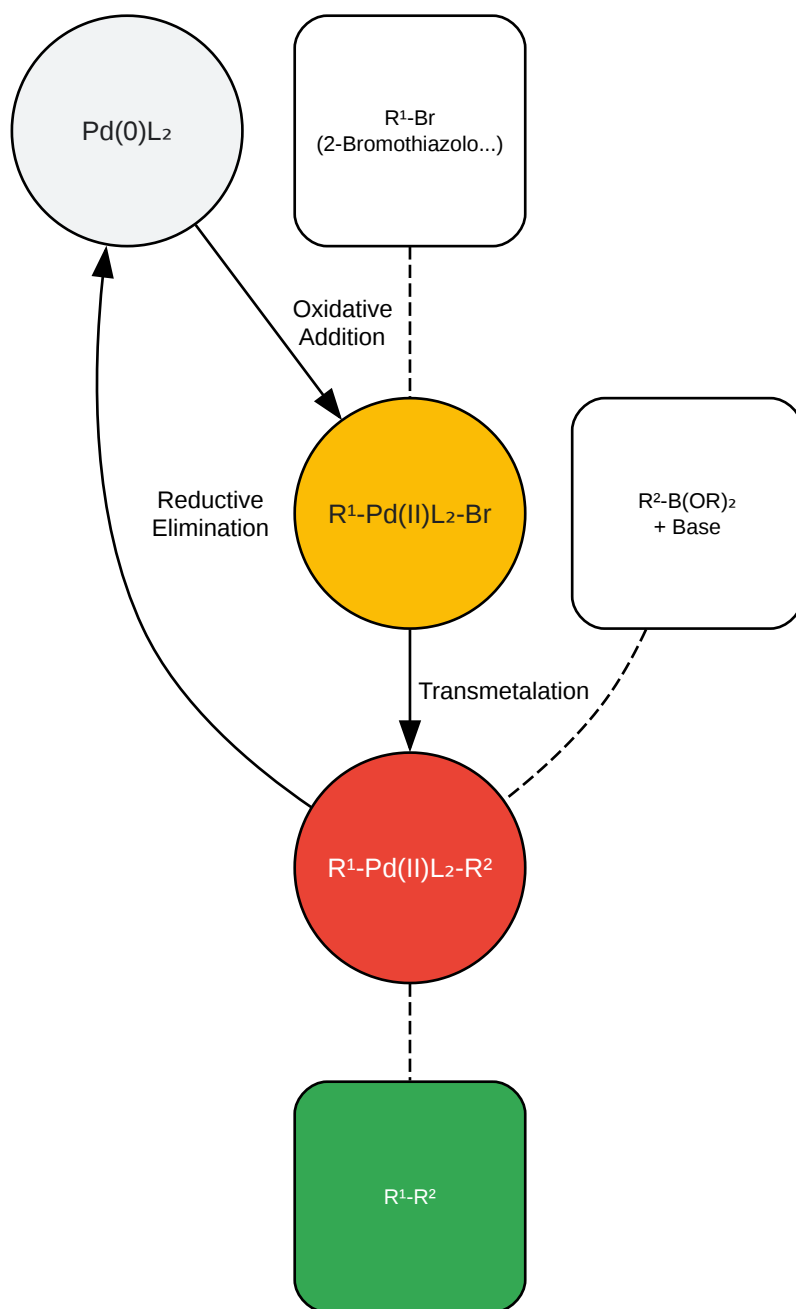
The Thiazolo[5,4-b]pyridine Core: A Privileged Scaffold

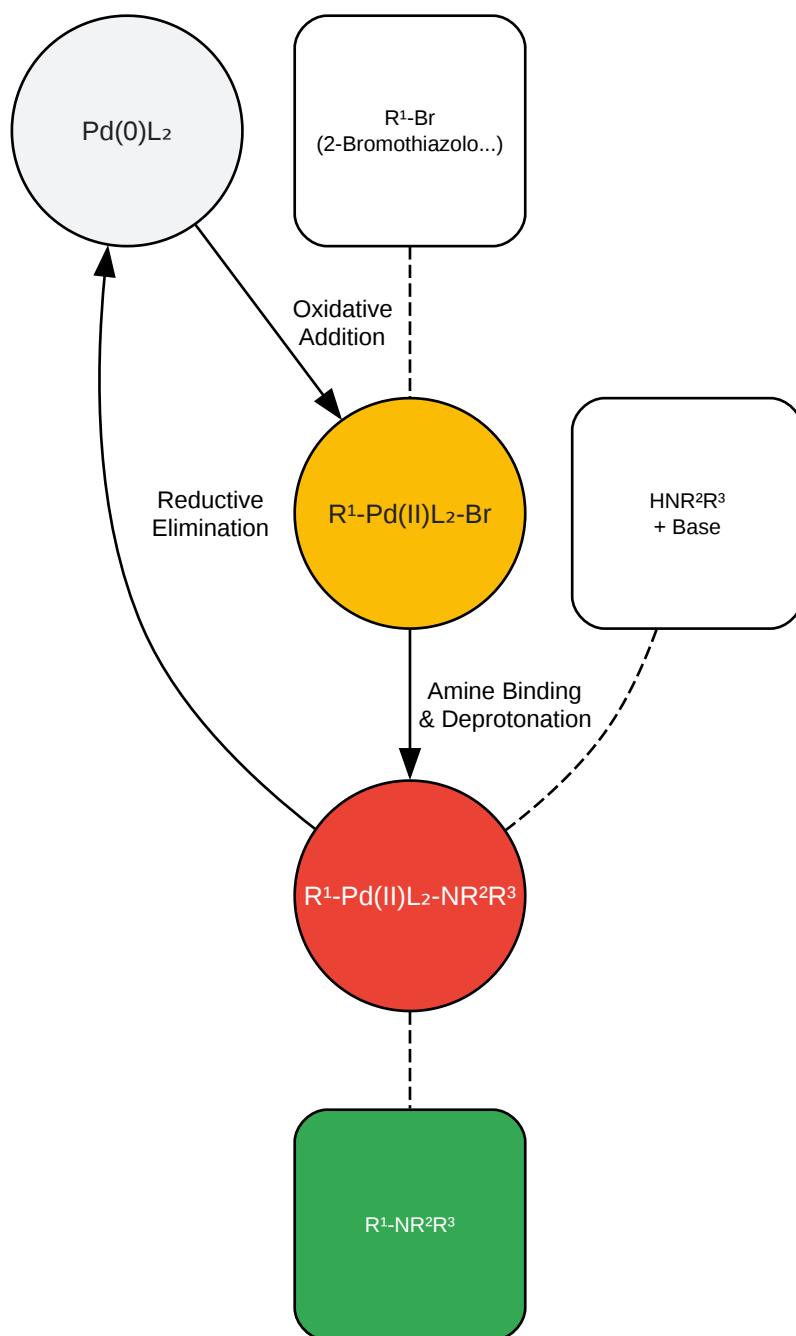
The fusion of a thiazole and a pyridine ring creates the thiazolo[5,4-b]pyridine system, an electron-deficient heteroaromatic structure that has garnered significant attention in drug discovery. Its derivatives are known to exhibit a broad spectrum of biological activities, including potent inhibition of key kinases such as PI3K and c-KIT, making them valuable in oncology research.[1][2] The ability to precisely modify the scaffold at various positions is crucial for tuning pharmacological properties. The 2-bromo derivative, in particular, offers a chemically tractable handle for introducing molecular diversity.[3][4]

Synthesis of the 2-Bromothiazolo[5,4-b]pyridine Precursor

Access to this key intermediate is critical for its subsequent elaboration. A common strategy involves the transformation of an amino-substituted precursor. The synthesis can be efficiently achieved from 7-aminothiazolo[5,4-b]pyridine via a Sandmeyer-type reaction using copper(II) bromide and an alkyl nitrite.[2]







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